(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18259468
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12O2 |
|---|---|
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | (1S)-1-(3-methyloxetan-3-yl)ethanol |
| Standard InChI | InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1 |
| Standard InChI Key | KNDIWOLRRBGYHQ-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](C1(COC1)C)O |
| Canonical SMILES | CC(C1(COC1)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
The compound’s IUPAC name, (1S)-1-(3-methyloxetan-3-yl)ethanol, reflects its stereochemistry at the C1 position, where the hydroxyl group is attached to a chiral carbon. The oxetane ring—a four-membered cyclic ether with a methyl substituent at the 3-position—imparts significant steric and electronic effects. The (S)-enantiomer’s configuration is confirmed by its specific optical rotation and stereodescriptors in the InChI code .
Key Structural Data
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 116.16 g/mol |
| InChI | InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1 |
| Isomeric SMILES | CC@@HO |
| PubChem CID | 165615814 |
The oxetane ring’s strain energy (~106 kJ/mol) and the alcohol’s hydrogen-bonding capacity influence its reactivity and solubility .
Synthesis and Reaction Pathways
OBO-Protected Intermediate Strategy
A prominent synthetic route involves the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane-1-yl (OBO) protecting group, as detailed in the Royal Society of Chemistry’s supplementary materials . The protocol proceeds via:
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Esterification: 2-(4-Methyl-3-nitrophenyl)acetic acid reacts with 3-methyl-3-oxetanemethanol using DCC/DMAP catalysis to form (3-methyloxetan-3-yl)methyl 2-(4-methyl-3-nitrophenyl)acetate (88% yield) .
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Cyclization: BF₃·Et₂O-mediated ring closure yields 4-methyl-1-(4-methyl-3-nitrobenzyl)-2,6,7-trioxabicyclo[2.2.2]octane (81% yield) .
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Deprotection: Acidic hydrolysis cleaves the OBO group, releasing the target alcohol.
Catalytic Asymmetric Reduction
Alternative methods employ ketone precursors like 1-(3-methyloxetan-3-yl)ethan-1-one (PubChem CID: 1363381-04-7) . Enantioselective reduction using chiral catalysts (e.g., CBS catalysts or Ru-BINAP complexes) achieves the (S)-configuration with high enantiomeric excess (ee > 90%) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, THF) but limited solubility in water (<1 g/L at 25°C) . It is stable under inert atmospheres but prone to oxidation upon prolonged air exposure .
Applications in Organic and Medicinal Chemistry
Chiral Building Block
The (S)-enantiomer serves as a precursor for:
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Pharmaceutical intermediates: Synthesis of β-blockers and antiviral agents requiring stereochemical precision .
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Ligands in asymmetric catalysis: Chiral oxetane-alcohols enhance enantioselectivity in transition-metal-catalyzed reactions .
Photoresponsive Materials
In photodynamic therapy research, derivatives of this alcohol have been incorporated into diazocine-based cross-linkers for light-controlled protein folding . The oxetane’s rigidity and the alcohol’s hydrogen-bonding capacity stabilize photoactive conformers .
| Hazard Statement | Precautionary Measure |
|---|---|
| H227 (Combustible) | P210 (Avoid heat/sparks/open flames) |
| H315 (Skin irritation) | P302+P352 (IF ON SKIN: Wash with soap/water) |
| H319 (Eye irritation) | P305+P351+P338 (IF IN EYES: Rinse cautiously) |
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